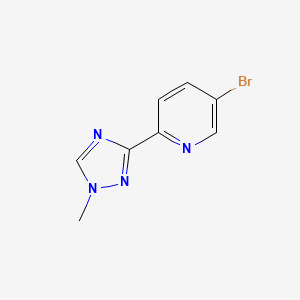
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Formation of 1-methyl-1H-1,2,4-triazole: This intermediate is synthesized by reacting hydrazine with acetic acid and methyl isocyanate.
Coupling Reaction: The brominated pyridine is then coupled with the 1-methyl-1H-1,2,4-triazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents might include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include different oxidation states of the triazole ring.
Coupling Reactions: Products include more complex heterocyclic compounds.
科学的研究の応用
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, for applications in electronics and catalysis.
作用機序
The mechanism of action of 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-chloro-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine: Lacks the methyl group on the triazole ring, which may influence its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the 1-methyl-1H-1,2,4-triazol-3-yl group in 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine makes it unique in terms of its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the triazole ring offers versatility in binding and coordination.
特性
CAS番号 |
1319255-39-4 |
|---|---|
分子式 |
C8H7BrN4 |
分子量 |
239.07 g/mol |
IUPAC名 |
5-bromo-2-(1-methyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-13-5-11-8(12-13)7-3-2-6(9)4-10-7/h2-5H,1H3 |
InChIキー |
PJFCISPDESNNAP-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=N1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
![6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13871113.png)

![4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
![Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13871145.png)
![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)




![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)


